molecular formula C13H10FN3S B2750993 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1105211-67-3

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2750993
CAS No.: 1105211-67-3
M. Wt: 259.3
InChI Key: HQLVATBFDADODB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a methylthio (-SMe) group at position 2. This compound is part of a broader class of pyrazolo-fused heterocycles studied for their pharmacological properties, including kinase inhibition and receptor modulation .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVATBFDADODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazolopyrazine derivatives.

    Medicine: Potential therapeutic agent for diseases where pyrazolopyrazine derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological target. Generally, pyrazolopyrazine derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the fluorophenyl and methylthio groups may enhance its binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[1,5-a]pyrazine derivatives allows for tailored biological activity. Below is a comparative analysis of key analogs:

Structural Modifications and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) logP Key Structural Differences vs. Target Compound
2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine (Target) 4-Fluorophenyl, Methylthio C₁₃H₁₀FN₃S 259.30 3.2* Reference compound
4-[4-(2,5-Dimethylphenyl)piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Fluorophenyl, Piperazinyl C₂₄H₂₄FN₅ 401.49 4.1 Piperazine replaces methylthio; enhanced basicity
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, 3-Fluorobenzylthio C₂₀H₁₅FN₄OS 378.42 4.5 Bulkier benzylthio group; methoxy increases polarity
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl, Piperazinyl C₁₈H₂₁N₅O 323.40 2.8 Ethoxy enhances solubility; piperazine improves binding
GMA 12: 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-bis(2-methoxyethyl)acetamide Diethyl, Acetamide C₂₈H₃₄FN₅O₃ 531.61 3.7 Pyrimidine core; acetamide for solubility

*Estimated based on analogs.

Key Research Findings

  • Receptor Binding : Piperazine-containing analogs (e.g., ) show superior selectivity for dopamine receptors compared to methylthio derivatives, highlighting the role of basic nitrogen in receptor engagement .
  • Enzyme Inhibition : Methylsulfonyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit COX-2 selectivity (IC₅₀ < 50 nM), whereas methylthio derivatives may lack this specificity due to reduced hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine substitution at the 4-position universally improves metabolic stability across analogs by blocking oxidative degradation .

Biological Activity

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound belonging to the pyrazolopyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine
  • Molecular Formula : C13H10FN3S
  • Molecular Weight : 253.30 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets. Pyrazolopyrazines are known to modulate enzyme activity and receptor binding. The presence of the fluorophenyl and methylthio groups enhances binding affinity and selectivity towards specific molecular targets, which may include:

  • Enzymes : Inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity related to neurotransmission and inflammation.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds with similar structures demonstrated effective antifungal activity against various strains with IC50 values ranging from 11.91 to 28.84 µg/mL .

Antiviral Activity

The compound's potential as an antiviral agent is supported by findings that pyrazole derivatives can inhibit viral replication. For example:

  • Inhibition of DHODH : Certain pyrazole derivatives were found to inhibit dihydroorotate dehydrogenase (DHODH), a target in viral infections, showing more potency than established inhibitors like brequinar .

Anticancer Activity

The anticancer potential of this compound is highlighted by its ability to induce apoptosis in cancer cells. A related pyrazine derivative was shown to inhibit leukemic cell proliferation by inducing cell cycle arrest and apoptosis at an IC50 value of 25 µM .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityIC50 (µM)
2-Phenyl-4-(methylthio)pyrazolo[1,5-a]pyrazineLacks fluorineModerate antimicrobialNot specified
2-(4-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazineChlorine instead of fluorineAltered reactivityNot specified
2-(4-Fluorophenyl)-4-(methylsulfonyl)pyrazolo[1,5-a]pyrazineSulfonyl groupEnhanced stabilityNot specified

The presence of the fluorophenyl group in this compound may enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several research studies have focused on the biological activities of pyrazole derivatives:

  • Antiviral Efficacy : Research indicated that certain pyrazole compounds effectively inhibited viral replication through enzyme inhibition pathways .
  • Anticancer Mechanisms : A study demonstrated that a related pyrazole derivative induced apoptosis in leukemic cells by altering the expression levels of key proteins involved in cell survival .
  • Antimicrobial Studies : Various derivatives were tested against fungal pathogens, showing promising results that support further exploration into their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine?

The synthesis typically involves multi-step organic reactions, leveraging pyrazolo[1,5-a]pyrazine core functionalization. Key steps include:

  • Halogenation : Introducing chlorine at position 4 using POCl₃ or PCl₅ under reflux (60–80°C) .
  • Sulfur incorporation : Substitution of the chlorine atom with methylthio groups via nucleophilic displacement using NaSCH₃ in DMF (90°C, 12 hours) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling with 4-fluorophenylboronic acid under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C) .
    Optimization Tips : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorophenyl δ ~7.2 ppm in ¹H NMR; methylthio δ ~2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₁₀FN₃S: calculated 259.06, observed 259.05) .
  • X-ray crystallography : Resolve stereoelectronic effects of the fluorophenyl group (e.g., dihedral angle of 45° between pyrazine and aryl rings) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyValue/DescriptionRelevance
Molecular Weight259.28 g/molDosage calculations
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mLSolvent selection for assays
LogP~2.8 (predicted)Membrane permeability
Melting Point180–185°C (decomposes)Storage stability
Data derived from analogs in .

Advanced Research Questions

Q. What biological targets are associated with this compound?

The compound’s pyrazolo[1,5-a]pyrazine scaffold is linked to kinase inhibition (e.g., ROS1, JAK2) . Mechanistic studies suggest:

  • Kinase binding : Fluorophenyl and methylthio groups enhance hydrophobic interactions with ATP-binding pockets (IC₅₀ ~50 nM in ROS1 inhibition) .
  • Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ = 1.2 μM) using MTT assays .
    SAR Insights : Fluorine improves metabolic stability; methylthio enhances selectivity over off-target kinases .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Purity differences : Confirm compound purity (>95%) via HPLC before testing .
  • Cell line heterogeneity : Compare results across multiple lines (e.g., HeLa vs. A549) .
    Cross-validate findings with orthogonal methods (e.g., Western blot for target phosphorylation) .

Q. What advanced analytical methods optimize reaction monitoring?

  • HPLC-MS : Track intermediates in real-time (C18 column, 0.1% formic acid/acetonitrile gradient) .
  • In situ IR spectroscopy : Detect transient species (e.g., thiomethyl radicals during sulfur incorporation) .
  • XPS/XRD : Analyze surface composition and crystallinity of solid-phase intermediates .

Q. How can computational modeling guide derivative design?

  • Docking studies : Predict binding poses with ROS1 (PDB: 3ZBF) using AutoDock Vina .
  • DFT calculations : Evaluate electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on aryl ring) .
  • ADMET prediction : Use SwissADME to optimize logP and solubility for in vivo studies .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) .
  • Catalytic systems : I₂-catalyzed cyclization for eco-friendly heterocycle formation (yield >80%) .
  • Waste minimization : Recover Pd catalysts via magnetic nanoparticle immobilization .

Q. How does structural modification impact biological activity?

Comparative studies with analogs reveal:

DerivativeModificationActivity Change
4-Methoxy analog-SCH₃ → -OCH₃10-fold ↓ ROS1 inhibition
4-Chloro analog-SCH₃ → -ClImproved cytotoxicity (IC₅₀ = 0.8 μM)
Data from .

Q. What stability considerations are critical for long-term storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methylthio group .
  • Freeze-thaw cycles : Limit to ≤3 cycles to maintain potency in biological assays .

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